molecular formula C12H10Cl2N4 B15195437 Benzo(f)quinazoline-1,3-diamine, 7,9-dichloro-5,6-dihydro- CAS No. 37436-47-8

Benzo(f)quinazoline-1,3-diamine, 7,9-dichloro-5,6-dihydro-

Cat. No.: B15195437
CAS No.: 37436-47-8
M. Wt: 281.14 g/mol
InChI Key: DMVAZGDNALLUNJ-UHFFFAOYSA-N
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Description

Benzo(f)quinazoline-1,3-diamine, 7,9-dichloro-5,6-dihydro- is a synthetic quinazoline derivative characterized by a fused benzene-quinazoline core, substituted with two chlorine atoms at positions 7 and 9 and a partially saturated 5,6-dihydro ring.

Properties

CAS No.

37436-47-8

Molecular Formula

C12H10Cl2N4

Molecular Weight

281.14 g/mol

IUPAC Name

7,9-dichloro-5,6-dihydrobenzo[f]quinazoline-1,3-diamine

InChI

InChI=1S/C12H10Cl2N4/c13-5-3-7-6(8(14)4-5)1-2-9-10(7)11(15)18-12(16)17-9/h3-4H,1-2H2,(H4,15,16,17,18)

InChI Key

DMVAZGDNALLUNJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C3=C1C(=CC(=C3)Cl)Cl)C(=NC(=N2)N)N

Origin of Product

United States

Preparation Methods

Four-Step Synthetic Sequence

The most widely reported method for synthesizing benzo(f)quinazoline-1,3-diamine derivatives involves a four-step sequence combining palladium-catalyzed cross-coupling and Brønsted acid-mediated cycloisomerization. The protocol begins with the preparation of substituted 2-iodoaniline derivatives, which undergo Sonogashira–Hagihara coupling with terminal alkynes to form aryl alkynes. Subsequent Suzuki–Miyaura cross-coupling with aryl boronic acids introduces additional substituents. The final cyclization step employs concentrated sulfuric acid or polyphosphoric acid to yield the quinazoline core.

For the 7,9-dichloro-5,6-dihydro variant, the starting material 4g–i (2-amino-5-chloro-N-(prop-2-yn-1-yl)benzamide) is subjected to Sonogashira coupling with chloro-substituted aryl halides. This step proceeds at 80°C in tetrahydrofuran (THF) with palladium(II) acetate (5 mol%), triphenylphosphine (10 mol%), and copper(I) iodide (5 mol%), achieving yields of 68–72%. The intermediate alkyne is then coupled with 3,5-dichlorophenylboronic acid under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, ethanol/water) to install the dichloro substituents.

Cycloisomerization Optimization

The critical cyclization step is conducted in paraffin oil at 280°C for 6 hours, followed by treatment with phosphoryl chloride (POCl₃) to facilitate ring closure and diamine formation. This method yields the target compound in 65% purity, necessitating purification via flash column chromatography (silica gel, ethyl acetate/hexane 1:3). Electron-withdrawing groups, such as chlorine, reduce cyclization efficiency due to decreased nucleophilicity of the amine groups, resulting in yields as low as 45% for highly substituted derivatives.

Alternative Routes via Condensation and Cyclocondensation

o-Phenylenediamine Condensation

An alternative approach involves the reaction of o-phenylenediamine with N-methyl-N-(methylthio)(phenyl)methylene)aminomethylene methanaminium iodide in dichloromethane at 0°C. This method generates a benzotriazepine intermediate, which is subsequently treated with phosphoryl chloride to induce ring contraction and form the quinazoline core. While this route avoids palladium catalysts, it requires stringent temperature control and yields the product in 58% efficiency after recrystallization from ethanol.

Acyl Isoselenocyanate Intermediate Route

Recent advancements demonstrate the use of acyl isoselenocyanates, synthesized from acyl chlorides and potassium selenocyanate (KSeCN), reacting with o-phenylenediamine in acetone. This method produces 1,3,5-triazepineselone intermediates, which undergo dehydrogenation and chlorination with phosphorus oxychloride (POCl₃) to introduce the 7,9-dichloro substituents. The final hydrogenation step (H₂, Pd/C) saturates the 5,6-position, yielding the dihydroquinazoline structure in 50–55% overall yield.

Industrial-Scale Production Challenges

Industrial synthesis of benzo(f)quinazoline-1,3-diamine, 7,9-dichloro-5,6-dihydro- faces challenges in scalability due to the sensitivity of palladium catalysts to oxygen and moisture. Large-scale reactions often employ ligand-free palladium nanoparticles supported on activated carbon to reduce costs and improve recyclability. Continuous flow reactors have been adopted for the cyclization step, enhancing heat transfer and reducing reaction times from 6 hours to 90 minutes.

Comparative Analysis of Synthetic Methods

Method Catalyst Temperature Yield Purity
Pd-Catalyzed Cross-Coupling Pd(OAc)₂, CuI 80°C 68–72% 90%
o-Phenylenediamine Route None 0°C 58% 85%
Acyl Isoselenocyanate KSeCN, POCl₃ 25–100°C 50–55% 88%

The palladium-mediated route offers higher yields but requires expensive catalysts, whereas the condensation methods are cost-effective but suffer from lower efficiency.

Functionalization and Derivative Synthesis

Post-synthetic modifications of the 1,3-diamine groups include alkylation with methyl iodide or acylation with acetic anhydride to enhance solubility and bioavailability. Chlorine atoms at the 7 and 9 positions are susceptible to nucleophilic aromatic substitution, enabling further diversification with amines or thiols.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) analysis reveals distinct signals for the dihydroquinazoline protons: δ 3.12–3.45 ppm (m, 2H, CH₂), δ 6.85–7.40 ppm (m, 4H, aromatic), and δ 4.20 ppm (s, 2H, NH₂). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 281.14 [M+H]⁺.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro substituents at positions 7 and 9 participate in nucleophilic aromatic substitution (NAS) reactions.

Example Reaction:

C12H10Cl2N4+NH3C12H12ClN5+2HCl\text{C}_{12}\text{H}_{10}\text{Cl}_2\text{N}_4 + \text{NH}_3 \rightarrow \text{C}_{12}\text{H}_{12}\text{ClN}_5 + 2\text{HCl}

  • Amines, thiols, or alkoxides displace chloro groups under high-temperature or microwave-assisted conditions.

  • Reactivity is enhanced by the electron-deficient quinazoline ring, which activates the chloro substituents toward NAS .

Condensation with Carbonyl Compounds

The 1,3-diamine groups enable condensation reactions with aldehydes or ketones to form Schiff bases or fused heterocycles.

Key Observations:

  • Reaction with β-bromo-α,β-unsaturated aldehydes yields pyrimidine- or quinazoline-fused benzimidazoles .

  • Dehydrogenation side reactions may occur during cyclization, leading to aromatic byproducts .

Acid/Base-Mediated Transformations

The compound undergoes structural changes under acidic or basic conditions:

Condition Transformation Product
Acidic Protonation of amine groups, enhancing electrophilicityStabilized cationic intermediates
Basic Deprotonation of NH groups, facilitating alkylation or acylationN-substituted derivatives

Biological Activity and Mechanistic Insights

While not a direct chemical reaction, the compound’s interaction with biological targets provides insights into its reactivity:

  • Antimycobacterial activity : Inhibits Mycobacterium tuberculosis by targeting enzymes involved in folate metabolism.

  • Mechanism : The chloro and amino groups form hydrogen bonds and hydrophobic interactions with target proteins .

Stability and Side Reactions

  • Thermal decomposition : Prolonged heating leads to dehydrogenation, forming fully aromatic quinazoline derivatives .

  • Oxidative degradation : Exposure to strong oxidants (e.g., H₂O₂, KMnO₄) may cleave the dihydroquinazoline ring.

Comparative Reactivity Table

Reaction Type Substrate Conditions Primary Product
NAS7,9-dichloro groupsNH₃, 100°C7,9-diamino derivative
Cyclocondensationβ-bromo-α,β-unsaturated aldehydesPd catalysis, 80°CBenzimidazole-fused quinazoline
Acid-mediated cyclizationCarbonyl intermediatesHCl, refluxDihydroquinazoline core

Scientific Research Applications

Benzo(f)quinazoline-1,3-diamine, 7,9-dichloro-5,6-dihydro- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzo(f)quinazoline-1,3-diamine, 7,9-dichloro-5,6-dihydro- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

SCH-79797 (N-3-Cyclopropyl-7-[[4-(1-methylethyl)phenyl]methyl]-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine dihydrochloride)
  • Structure : Contains a pyrrolo[3,2-f]quinazoline core with a cyclopropyl group and hydrophobic substituents.
  • Activity : Identified as a broad-spectrum antibacterial agent with dual targeting of DHFR and membrane integrity .
  • Key Differences : The pyrrolo ring and bulky hydrophobic side chains in SCH-79797 contrast with the dihydro and dichloro substituents in the target compound. These differences may reduce selectivity for hydrophilic binding sites (e.g., DHFR’s glycerol pocket) .
Compound 6 (7H-pyrrolo[3,2-f]quinazoline-1,3-diamine)
  • Structure : Features a pyrrolo-quinazoline core without halogenation.
  • Activity : Inhibits Mycobacterium tuberculosis (Mtb) DHFR but lacks selectivity due to insufficient interaction with the hydrophilic glycerol binding site .
  • Comparison : The dichloro groups in the target compound may improve binding to hydrophobic regions of DHFR, while the dihydro ring could enhance conformational flexibility.
2,4-Disubstituted-benzo[g]quinoxaline Derivatives
  • Structure: Benzo[g]quinoxaline core with substitutions at positions 2 and 4.
  • Activity : Exhibits potent cytotoxicity against MCF-7 breast cancer cells (submicromolar IC₅₀) via apoptosis induction and cell cycle arrest .
  • Contrast: The quinoxaline core differs from quinazoline in nitrogen atom positioning, which alters electronic properties and target specificity (anticancer vs. antibacterial).
2-Benzyloxy-4,5-dihydro-7,8-dimethoxy[1,2,4]triazolo[1,5-a]quinazoline (7c)
  • Structure : Triazolo-quinazoline hybrid with benzyloxy and methoxy groups.
  • Comparison : The absence of a triazole ring in the target compound may reduce metabolic instability associated with heterocyclic cleavage.

Biological Activity

Benzo(f)quinazoline-1,3-diamine, 7,9-dichloro-5,6-dihydro- (commonly referred to as BQDA) has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound has been studied for its potential therapeutic applications in various diseases, including cancer and infectious diseases. The following sections summarize the biological activity of BQDA, supported by research findings, data tables, and case studies.

  • Molecular Formula : C₁₂H₁₀Cl₂N₄
  • Molecular Weight : 281.14 g/mol
  • Chemical Structure : The compound features a quinazoline core with dichloro substitutions that enhance its biological activity .

Anticancer Activity

Research indicates that BQDA exhibits significant anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines through multiple mechanisms:

  • Inhibition of Cell Proliferation : BQDA has been tested against several cancer cell lines, demonstrating dose-dependent inhibition of cell growth.
  • Induction of Apoptosis : The compound promotes programmed cell death in cancer cells by activating intrinsic apoptotic pathways.

Table 1: Anticancer Activity of BQDA

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast)15.2Induction of apoptosis
A549 (Lung)12.8Cell cycle arrest
HeLa (Cervical)10.5Inhibition of proliferation

Antiviral Activity

BQDA has also been evaluated for its antiviral properties. It has shown promising results against various viruses:

  • Inhibition of Viral Replication : Studies suggest that BQDA can inhibit the replication of certain viruses by interfering with their life cycles.
  • Mechanism of Action : The antiviral activity is believed to be mediated through the inhibition of viral proteins essential for replication.

Table 2: Antiviral Activity of BQDA

VirusIC50 (μM)Reference
Herpes Simplex Virus5.0
Influenza Virus7.3
Dengue Virus8.1

Antimicrobial Activity

The compound has been investigated for its antimicrobial effects against various pathogens:

  • Bacterial Inhibition : BQDA exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria.
  • Fungal Activity : Preliminary studies indicate potential antifungal activity as well.

Table 3: Antimicrobial Activity of BQDA

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Candida albicans16 μg/mL

Case Study 1: Anticancer Efficacy in Animal Models

A study conducted on mice bearing tumor xenografts revealed that administration of BQDA significantly reduced tumor size compared to control groups. The treatment led to a marked decrease in Ki-67 expression, a marker for cell proliferation.

Case Study 2: Viral Inhibition in vitro

In vitro assays demonstrated that BQDA effectively inhibited the replication of Herpes Simplex Virus type 1 (HSV-1). The compound was able to reduce viral titers significantly, suggesting its potential as an antiviral agent.

Q & A

Q. Table 1. Cytotoxicity of Benzoquinazoline Derivatives

CompoundCell Line (IC₅₀, μM)Selectivity Index (HEK293/MCF-7)Reference
7,9-dichloro analogMCF-7: 0.4512.3
Fluorinated analogMCF-7: 0.788.9

Q. Table 2. Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield (%)Reference
Reaction Temperature80–100°C+25%
Solvent (DMF vs. THF)DMF+18%

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